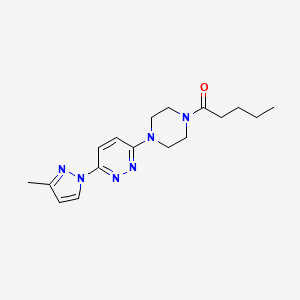![molecular formula C22H18N4O4 B5510762 2-hydroxy-N-[(E)-[(2Z)-2-[(2-hydroxybenzoyl)hydrazinylidene]-2-phenylethylidene]amino]benzamide](/img/structure/B5510762.png)
2-hydroxy-N-[(E)-[(2Z)-2-[(2-hydroxybenzoyl)hydrazinylidene]-2-phenylethylidene]amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-[(E)-[(2Z)-2-[(2-hydroxybenzoyl)hydrazinylidene]-2-phenylethylidene]amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, benzoyl, and hydrazinylidene groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(E)-[(2Z)-2-[(2-hydroxybenzoyl)hydrazinylidene]-2-phenylethylidene]amino]benzamide typically involves multiple steps. One common method includes the condensation of 2-hydroxybenzoyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-N-[(E)-[(2Z)-2-[(2-hydroxybenzoyl)hydrazinylidene]-2-phenylethylidene]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or halogens. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield benzoyl derivatives, while reduction of the hydrazinylidene group can produce hydrazine compounds.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent, although more research is needed to confirm these effects.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-[(E)-[(2Z)-2-[(2-hydroxybenzoyl)hydrazinylidene]-2-phenylethylidene]amino]benzamide is not well-understood, but it likely involves interactions with specific molecular targets and pathways. The compound’s multiple functional groups may allow it to bind to proteins or enzymes, altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxy-N-(2-hydroxyethyl)benzamide
- 2-hydroxy-N-(2-hydroxybenzoyl)benzamide
- 2-hydroxy-N-(6-((2-hydroxybenzoyl)amino)hexyl)benzamide
Uniqueness
Compared to these similar compounds, 2-hydroxy-N-[(E)-[(2Z)-2-[(2-hydroxybenzoyl)hydrazinylidene]-2-phenylethylidene]amino]benzamide stands out due to its unique combination of functional groups and potential for diverse chemical reactions. This makes it a versatile compound for various scientific applications.
Propriétés
IUPAC Name |
2-hydroxy-N-[(E)-[(2Z)-2-[(2-hydroxybenzoyl)hydrazinylidene]-2-phenylethylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-19-12-6-4-10-16(19)21(29)25-23-14-18(15-8-2-1-3-9-15)24-26-22(30)17-11-5-7-13-20(17)28/h1-14,27-28H,(H,25,29)(H,26,30)/b23-14+,24-18+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWENJNKZLACPCF-WVDADPJUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2O)C=NNC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=CC=C2O)/C=N/NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(3R*,5R*)-5-(1-pyrrolidinylmethyl)-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5510681.png)
![1-(4-fluorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B5510689.png)
![Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B5510697.png)
![4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510701.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(propylsulfonyl)piperidine](/img/structure/B5510702.png)

![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)
![(3-Chloro-4-methoxyphenyl)-imidazo[1,2-a]pyrimidin-3-ylmethanone](/img/structure/B5510744.png)

![3-({[(1-methyl-4-phenyl-4-piperidinyl)methyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5510770.png)
![5-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5510778.png)

![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)

